molecular formula C12H17N5 B6952172 N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine

Cat. No.: B6952172
M. Wt: 231.30 g/mol
InChI Key: NZUUKMSUOMYOMS-UHFFFAOYSA-N
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Description

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine is a synthetic organic compound that features a pyridine ring, a triazole ring, and an ethylamine chain

Properties

IUPAC Name

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-10(12-6-4-5-7-13-12)16(2)8-11-9-17(3)15-14-11/h4-7,9-10H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZUUKMSUOMYOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)N(C)CC2=CN(N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine typically involves a multi-step process:

    Formation of the Triazole Ring:

    Attachment of the Triazole to the Pyridine Ring: The triazole ring is then attached to the pyridine ring through a nucleophilic substitution reaction, where the triazole acts as a nucleophile.

    Introduction of the Ethylamine Chain:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The triazole ring is known to interact with metal ions, which can be crucial for its biological activity. The pyridine ring can participate in π-π stacking interactions, further influencing its binding properties.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-pyridin-4-ylethanamine
  • N-methyl-N-[(1-methyltriazol-4-yl)methyl]-2-piperazin-1-ylethanamine
  • N-methyl-N-[(1-methyltriazol-4-yl)methyl]sulfamoyl fluoride

Uniqueness

N-methyl-N-[(1-methyltriazol-4-yl)methyl]-1-pyridin-2-ylethanamine is unique due to its specific combination of a pyridine ring, a triazole ring, and an ethylamine chain. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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